

A Spectroscopic Comparison of 1-Ethynyl-4-fluorobenzene and its Analogs

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Compound of Interest

Compound Name: 1-Ethynyl-4-(trifluoromethoxy)benzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-Ethynyl-4-fluorobenzene with other para-substituted phenylacetylenes. The objective is to offer a comprehensive analysis of the spectroscopic properties, supported by experimental data, to aid in the identification, characterization, and application of these compounds in research and development.

Introduction

1-Ethynyl-4-fluorobenzene is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.^[1] Its spectroscopic signature provides a wealth of information about its electronic and structural properties. Understanding how these properties change with substitution on the phenyl ring is crucial for designing molecules with desired characteristics. This guide compares the spectroscopic data of 1-Ethynyl-4-fluorobenzene with its bromo and iodo analogs.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Ethynyl-4-fluorobenzene and its para-substituted analogs.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	Ar-H (ppm)	≡C-H (ppm)
1-Ethynyl-4-fluorobenzene	7.45 (m), 7.01 (m)	3.05 (s)
1-Bromo-4-ethynylbenzene	7.42 (d), 7.33 (d)	3.07 (s)
1-Ethynyl-4-iodobenzene	7.62 (d), 7.18 (d)	3.06 (s)

 Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	C≡C (ppm)	C-X (ppm)	Ar-C (ppm)
1-Ethynyl-4-fluorobenzene	82.9, 77.2	162.8 (d, J=249 Hz)	134.1 (d, J=8 Hz), 118.2, 115.9 (d, J=22 Hz)
1-Bromo-4-ethynylbenzene	82.9, 78.6	123.1	133.3, 131.9, 121.2
1-Ethynyl-4-iodobenzene	82.8, 80.2	94.2	137.8, 133.4, 121.5

 Table 3: Key IR and Raman Spectroscopic Data (cm⁻¹)

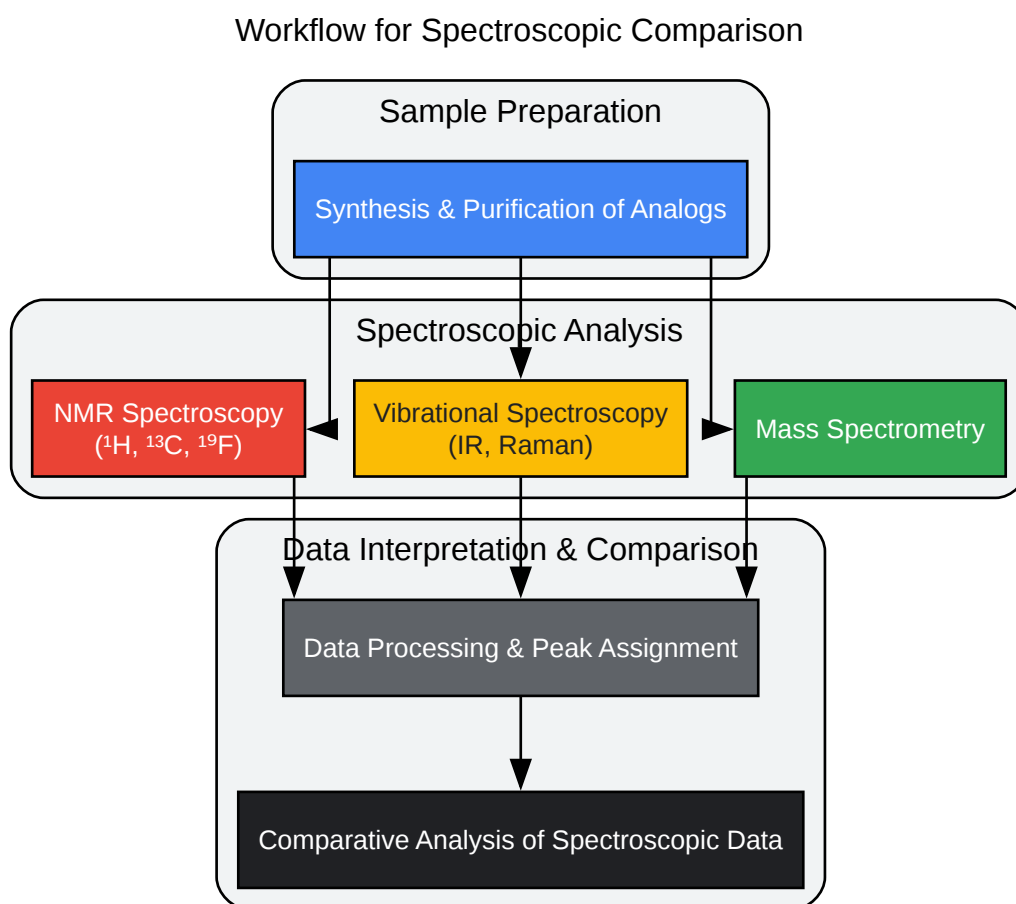
Compound	ν(≡C-H)	ν(C≡C)	ν(C-X)
1-Ethynyl-4-fluorobenzene	~3323[2]	~2110	~1220[3]
1-Bromo-4-ethynylbenzene	~3300	~2105	~1070
1-Ethynyl-4-iodobenzene	~3300	~2100	~1050

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
1-Ethynyl-4-fluorobenzene	120[4]	99, 75
1-Bromo-4-ethynylbenzene	180/182[5]	101, 75
1-Ethynyl-4-iodobenzene	228[6]	101, 75

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of substituted phenylacetylenes.



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